molecular formula C27H24N2O4S B12789845 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- CAS No. 125057-11-6

2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-

Cat. No.: B12789845
CAS No.: 125057-11-6
M. Wt: 472.6 g/mol
InChI Key: DQSHFUSLHMDFLW-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylthio compounds, and ethylene glycol derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Common organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenylthio group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio and hydroxyethoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Phenylthio compounds: Molecules containing the phenylthio group, known for their biological activities.

    Hydroxyethoxy derivatives: Compounds with hydroxyethoxy groups, often used in medicinal chemistry.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

125057-11-6

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

5-(2,2-diphenylethenyl)-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O4S/c30-16-17-33-19-29-26(34-22-14-8-3-9-15-22)24(25(31)28-27(29)32)18-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,18,30H,16-17,19H2,(H,28,31,32)

InChI Key

DQSHFUSLHMDFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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